molecular formula C23H22O4S B411837 3-(Benzenesulfonyl)-3-(4-methoxyphenyl)-1-(4-methylphenyl)propan-1-one CAS No. 315242-22-9

3-(Benzenesulfonyl)-3-(4-methoxyphenyl)-1-(4-methylphenyl)propan-1-one

Cat. No.: B411837
CAS No.: 315242-22-9
M. Wt: 394.5g/mol
InChI Key: QIXSWRNBEXWPKR-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-3-(4-methoxyphenyl)-1-(4-methylphenyl)propan-1-one is an organic compound that belongs to the class of sulfonyl compounds It is characterized by the presence of a benzenesulfonyl group, a methoxyphenyl group, and a methylphenyl group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-3-(4-methoxyphenyl)-1-(4-methylphenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide to form the corresponding benzylidene derivative. This intermediate is then subjected to a Friedel-Crafts acylation reaction with benzenesulfonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)-3-(4-methoxyphenyl)-1-(4-methylphenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfone derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

3-(Benzenesulfonyl)-3-(4-methoxyphenyl)-1-(4-methylphenyl)propan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Benzenesulfonyl)-3-(4-methoxyphenyl)-1-(4-methylphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In the context of anticancer research, the compound may induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Benzenesulfonyl)-3-(4-hydroxyphenyl)-1-(4-methylphenyl)propan-1-one
  • 3-(Benzenesulfonyl)-3-(4-methoxyphenyl)-1-(4-chlorophenyl)propan-1-one
  • 3-(Benzenesulfonyl)-3-(4-methoxyphenyl)-1-(4-fluorophenyl)propan-1-one

Uniqueness

3-(Benzenesulfonyl)-3-(4-methoxyphenyl)-1-(4-methylphenyl)propan-1-one is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups may enhance its solubility, stability, and interaction with biological targets compared to similar compounds.

Properties

IUPAC Name

3-(benzenesulfonyl)-3-(4-methoxyphenyl)-1-(4-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O4S/c1-17-8-10-18(11-9-17)22(24)16-23(19-12-14-20(27-2)15-13-19)28(25,26)21-6-4-3-5-7-21/h3-15,23H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIXSWRNBEXWPKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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